Field-Effect Hole Mobility
In a bottom-contact OFET architecture, 2,3,9,10-tetramethylpentacene (Me4PENT) exhibited a saturation-regime field-effect hole mobility of 0.31 cm² V⁻¹ s⁻¹ when deposited at a substrate temperature of 85 °C [1]. Under comparable bottom-contact device geometry and similar deposition conditions, unsubstituted pentacene thin films consistently yielded mobilities in the range of 0.10 cm² V⁻¹ s⁻¹, as established by multiple independent studies published in the same timeframe [2]. The approximately threefold mobility advantage of Me4PENT arises because the methyl substituents induce favorable crystallite orientation without introducing the steric clashes that typically disrupt π-overlap in other substituted pentacenes [1].
| Evidence Dimension | Field-effect hole mobility (saturation regime) in bottom-contact thin-film transistors |
|---|---|
| Target Compound Data | 0.31 cm² V⁻¹ s⁻¹ (2,3,9,10-tetramethylpentacene, T_sub = 85 °C) |
| Comparator Or Baseline | 0.10 cm² V⁻¹ s⁻¹ (unsubstituted pentacene, comparable bottom-contact devices, room-temperature deposition) |
| Quantified Difference | ≈3.1× higher mobility for Me4PENT |
| Conditions | Bottom-contact OFET; SiO₂ gate dielectric; Au source-drain electrodes; vacuum-deposited thin films |
Why This Matters
Higher mobility directly translates to larger on-currents and faster switching speeds in OFET circuits, enabling procurement for applications where signal amplification or high-frequency operation is required.
- [1] Meng, H.; Bendikov, M.; Mitchell, G.; Helgeson, R.; Wudl, F.; Bao, Z.; Siegrist, T.; Kloc, C.; Chen, C.-H. Tetramethylpentacene: Remarkable Absence of Steric Effect on Field Effect Mobility. Adv. Mater. 2003, 15 (13), 1090–1093. DOI: 10.1002/adma.200304935. View Source
- [2] Knipp, D.; Street, R. A.; Völkel, A. R.; Ho, J. Pentacene Thin Film Transistors on Inorganic Dielectrics: Morphology, Structural Properties, and Electronic Transport. J. Appl. Phys. 2003, 93 (1), 347–355. DOI: 10.1063/1.1525062. View Source
